molecular formula C14H10Cl2O B14368957 (2,4-Dichlorophenyl)(3-methylphenyl)methanone CAS No. 91385-23-8

(2,4-Dichlorophenyl)(3-methylphenyl)methanone

Cat. No.: B14368957
CAS No.: 91385-23-8
M. Wt: 265.1 g/mol
InChI Key: UUPUVGGEFUWVRN-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(3-methylphenyl)methanone is an organic compound with the molecular formula C14H10Cl2O It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(3-methylphenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 2,4-dichlorobenzoyl chloride and 3-methylbenzene.

    Reaction Conditions: The reaction is carried out in an anhydrous environment, often using a solvent like dichloromethane. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: The 2,4-dichlorobenzoyl chloride is added dropwise to a solution of 3-methylbenzene and aluminum chloride. The mixture is stirred for several hours, followed by quenching with water and extraction with an organic solvent.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(3-methylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)(3-methylphenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(3-methylphenyl)methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Dichlorophenyl)(phenyl)methanone: Similar structure but lacks the methyl group on the benzene ring.

    (2,4-Dichlorophenyl)(4-methylphenyl)methanone: Similar structure with the methyl group in a different position.

Uniqueness

(2,4-Dichlorophenyl)(3-methylphenyl)methanone is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

91385-23-8

Molecular Formula

C14H10Cl2O

Molecular Weight

265.1 g/mol

IUPAC Name

(2,4-dichlorophenyl)-(3-methylphenyl)methanone

InChI

InChI=1S/C14H10Cl2O/c1-9-3-2-4-10(7-9)14(17)12-6-5-11(15)8-13(12)16/h2-8H,1H3

InChI Key

UUPUVGGEFUWVRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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